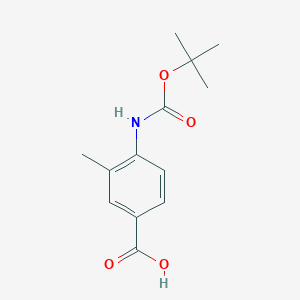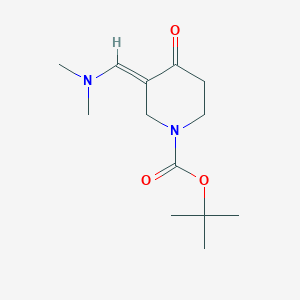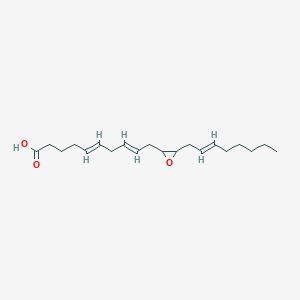
((c)I)11(12)-EET
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(©I)11(12)-EET, also known as 11,12-epoxyeicosatrienoic acid, is a bioactive lipid derived from arachidonic acid. It belongs to the family of epoxyeicosatrienoic acids (EETs), which are produced by the cytochrome P450 epoxygenase pathway. EETs play significant roles in various physiological processes, including inflammation, vascular tone regulation, and cellular signaling.
科学研究应用
(©I)11(12)-EET has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and the reactivity of bioactive lipids.
Biology: Investigated for its role in cellular signaling pathways, inflammation, and vascular biology.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and pain management.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals targeting specific physiological pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (©I)11(12)-EET typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high selectivity for the epoxide formation.
Industrial Production Methods
Industrial production of (©I)11(12)-EET may involve biotechnological approaches using genetically engineered microorganisms that express cytochrome P450 enzymes. These microorganisms can convert arachidonic acid into (©I)11(12)-EET with high efficiency and specificity. The process involves fermentation, extraction, and purification steps to obtain the desired compound in large quantities.
化学反应分析
Types of Reactions
(©I)11(12)-EET undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).
Reduction: Reduction of the epoxide ring can yield vicinal diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Soluble epoxide hydrolase (sEH) is commonly used for the oxidation of (©I)11(12)-EET to DHETs.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the epoxide ring.
Substitution: Nucleophiles such as thiols or amines can react with the epoxide ring under mild conditions to form substituted products.
Major Products
Dihydroxyeicosatrienoic acids (DHETs): Formed by the oxidation of (©I)11(12)-EET.
Vicinal diols: Produced by the reduction of the epoxide ring.
Substituted EETs: Resulting from nucleophilic substitution reactions.
作用机制
(©I)11(12)-EET exerts its effects through various molecular targets and pathways:
Vascular Tone Regulation: It acts as a vasodilator by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Cellular Signaling: It modulates signaling pathways involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K).
相似化合物的比较
Similar Compounds
- 14,15-Epoxyeicosatrienoic acid (14,15-EET)
- 8,9-Epoxyeicosatrienoic acid (8,9-EET)
- 5,6-Epoxyeicosatrienoic acid (5,6-EET)
Uniqueness
(©I)11(12)-EET is unique due to its specific regioisomeric structure, which confers distinct biological activities compared to other EETs. Its ability to selectively activate certain potassium channels and modulate specific signaling pathways makes it a valuable compound for targeted therapeutic applications.
属性
CAS 编号 |
123931-40-8 |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
(5Z,8Z)-10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1 |
InChI 键 |
DXOYQVHGIODESM-LZXKBWHHSA-N |
SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
手性 SMILES |
CCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |
规范 SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
外观 |
Assay:≥95%A solution in ethanol |
Key on ui other cas no. |
81276-02-0 |
物理描述 |
Solid |
同义词 |
11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid 11,12-EET 11,12-epoxy-5,8,14-eicosatrienoic acid 11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer 11,12-epoxyeicosatrienoic acid 11,12-oxido-5,8,14-eicosatrienoic acid 5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
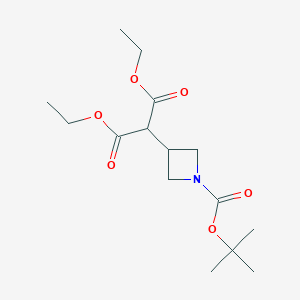
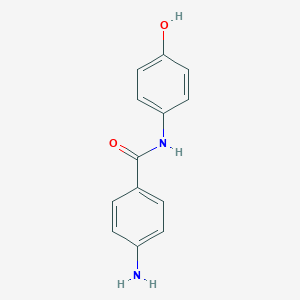
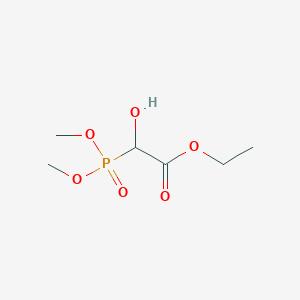
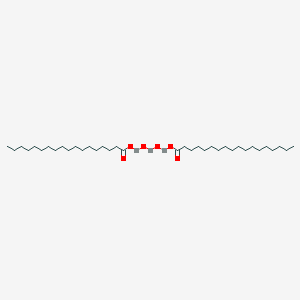
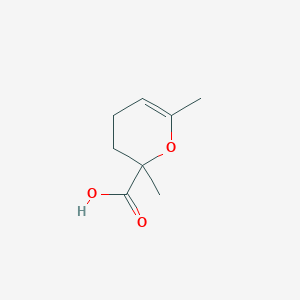
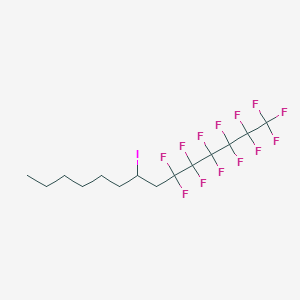
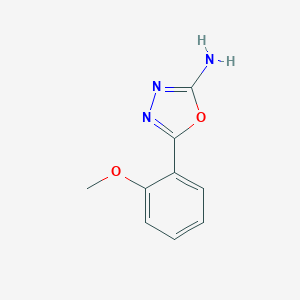
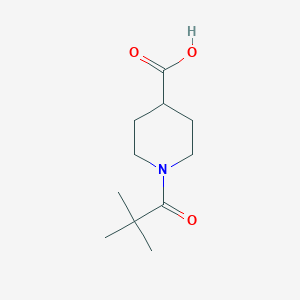
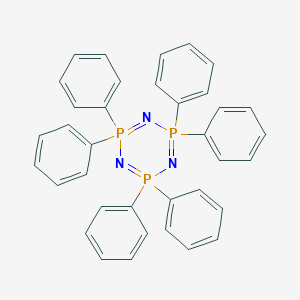
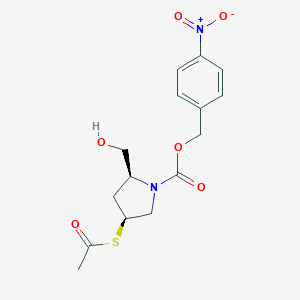
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
